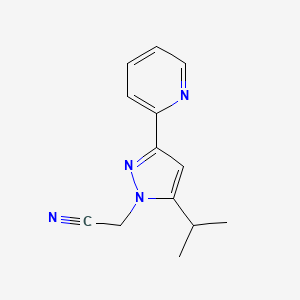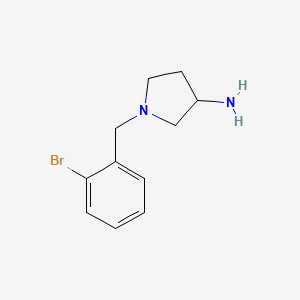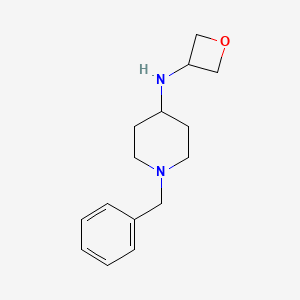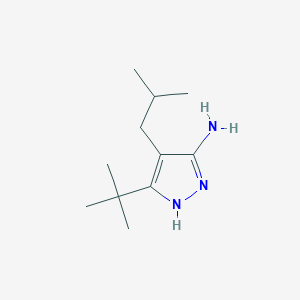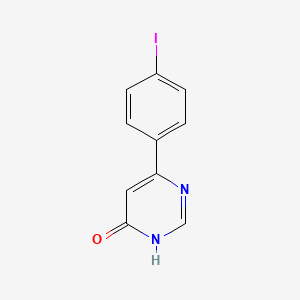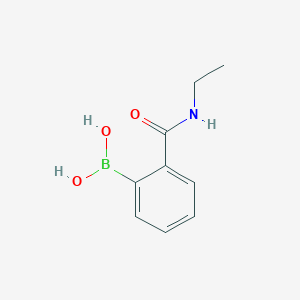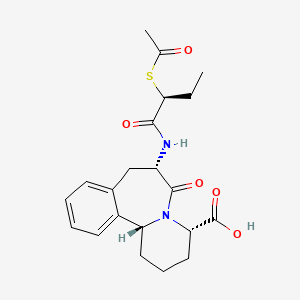![molecular formula C6H7N5O B13345393 6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine is a heterocyclic compound with the molecular formula C6H7N5O and a molecular weight of 165.153 g/mol . This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . This method is eco-friendly and results in high yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, given its efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group, potentially leading to the formation of reactive intermediates.
Reduction: Reduction reactions can alter the triazole ring, affecting the compound’s biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of iminoquinones, while substitution reactions can yield various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: The compound’s ability to modulate GABA_A receptors makes it a candidate for studying neurological disorders.
Material Science: Its incorporation into polymers for use in solar cells highlights its versatility in material science.
Wirkmechanismus
The mechanism of action of 6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of CDK2, inhibiting its activity and thereby affecting cell cycle progression . Additionally, its modulation of GABA_A receptors involves binding to allosteric sites, influencing neurotransmitter activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with applications in cancer treatment.
Uniqueness
6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine is unique due to its specific structural features and the presence of a methoxy group, which can influence its reactivity and biological activity. Its ability to act as a kinase inhibitor and modulate GABA_A receptors sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H7N5O |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
6-methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-2-4-8-6(7)10-11(4)9-5/h2-3H,1H3,(H2,7,10) |
InChI-Schlüssel |
ZVDCWHRSADMKJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN2C(=NC(=N2)N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



